![molecular formula C19H17Cl2NO2S B15054028 N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B15054028.png)
N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide is a synthetic compound that belongs to the class of benzo[b]thiophene derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as a STING agonist, it binds to the stimulator of interferon genes (STING) protein, triggering the IRF and NF-κB pathways. This leads to the production of type I interferons and proinflammatory cytokines, which prime the innate immune responses and exert antitumor effects .
Comparación Con Compuestos Similares
Similar Compounds
N-phenylbenzofuran-2-carboxamide: Another compound with similar structural features but different biological activities.
N-phenylbenzo[b]thiophene-2-carboxamide: Shares the benzo[b]thiophene core but with different substituents.
Uniqueness
N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide is unique due to its specific substituents, which confer distinct biological activities such as STING-agonistic activity and modulation of amyloid beta aggregation .
Propiedades
Fórmula molecular |
C19H17Cl2NO2S |
|---|---|
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
N-(4-butoxyphenyl)-3,4-dichloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H17Cl2NO2S/c1-2-3-11-24-13-9-7-12(8-10-13)22-19(23)18-17(21)16-14(20)5-4-6-15(16)25-18/h4-10H,2-3,11H2,1H3,(H,22,23) |
Clave InChI |
XCRJVQSJCUUIIT-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



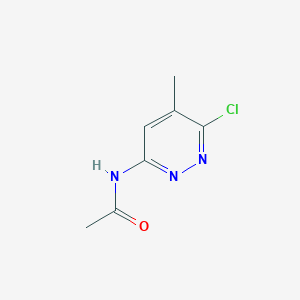
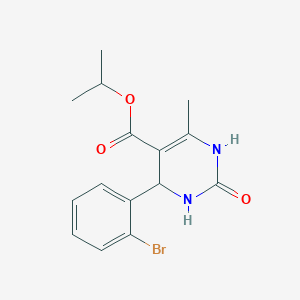

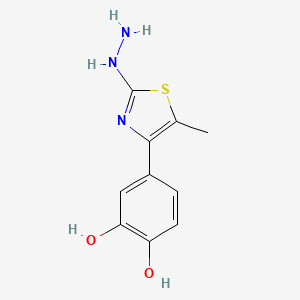
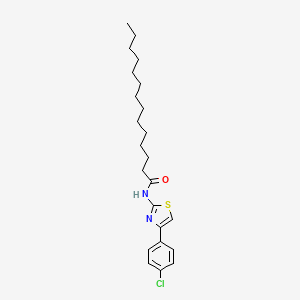

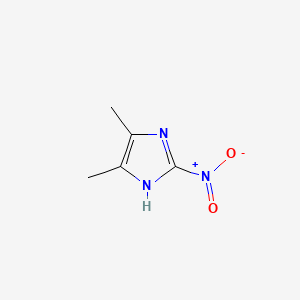
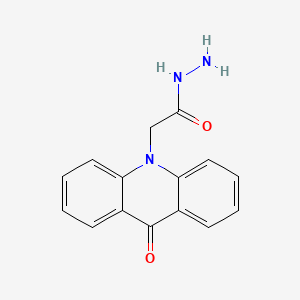

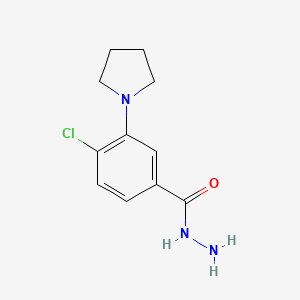
![2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15054056.png)
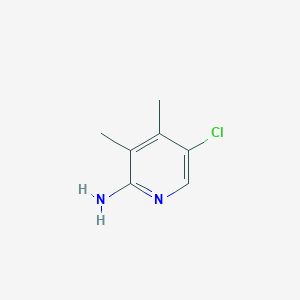
![2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/no-structure.png)
